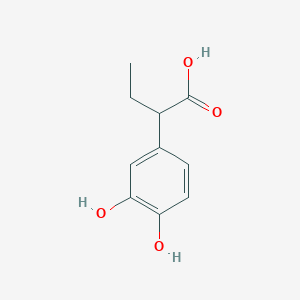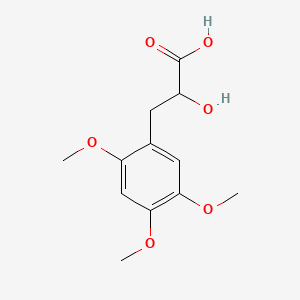
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of a hydroxy group, a propanoic acid moiety, and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4,5-trimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 2-Hydroxy-3-(2,4,5-trihydroxyphenyl)propanoic acid
- 3-Hydroxy-2-[(2,4,5-trimethoxyphenyl)formamido]propanoic acid
Uniqueness
2-Hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group and the trimethoxyphenyl moiety allows for a wide range of chemical modifications and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16O6 |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-hydroxy-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O6/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6,8,13H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
XNIKQDJEBGKJCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC(C(=O)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
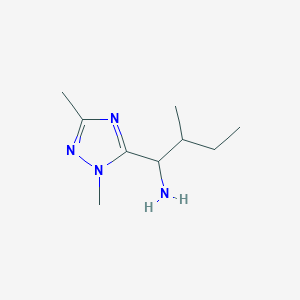
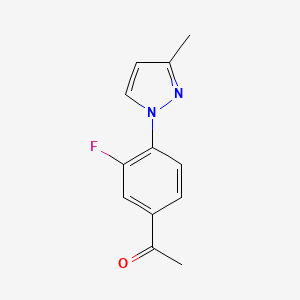
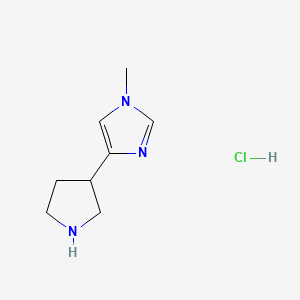
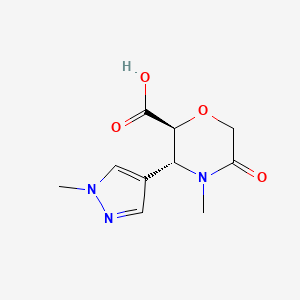
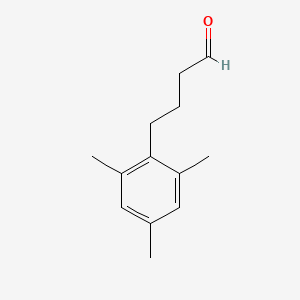
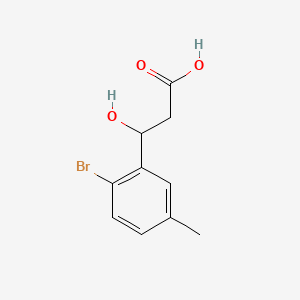
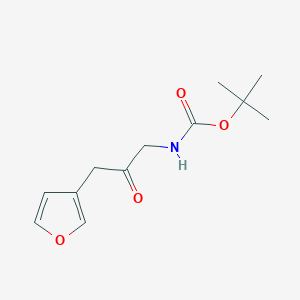
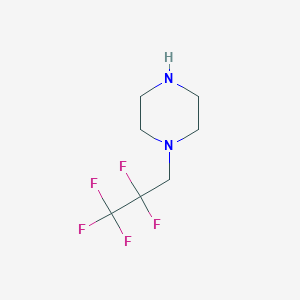
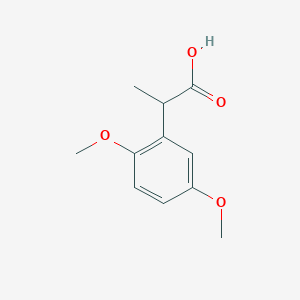
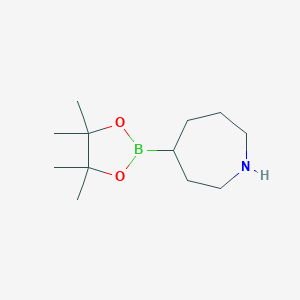
![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)

